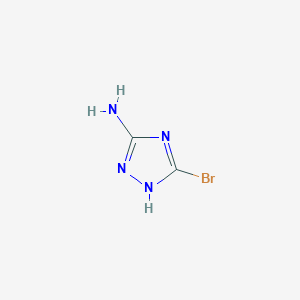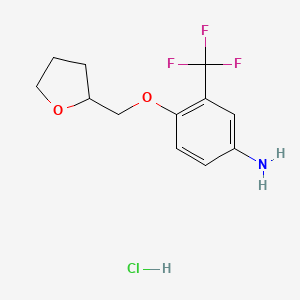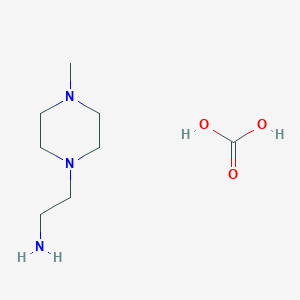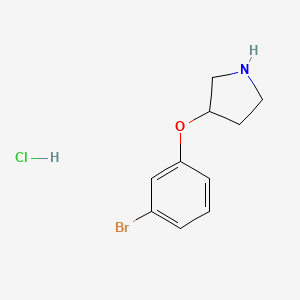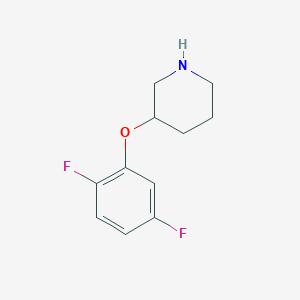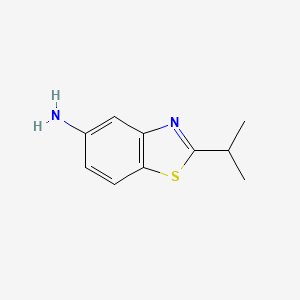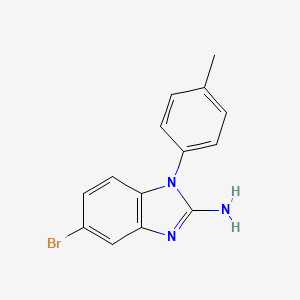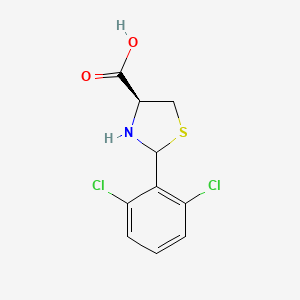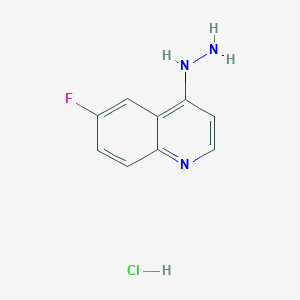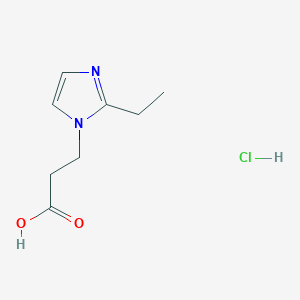![molecular formula C14H16FN3S B1439240 1-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methyl}piperazine CAS No. 1040631-44-4](/img/structure/B1439240.png)
1-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methyl}piperazine
Vue d'ensemble
Description
The compound “1-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methyl}piperazine” is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms . It is formed during the synthesis of flunarizine .
Synthesis Analysis
The synthesis of piperazine derivatives, such as the compound , has been a topic of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For example, the crystal structure of 1-[bis(4-fluorophenyl)methyl]piperazine-1,4-diium dimaleate has been determined, revealing that its crystals exhibit a monoclinic crystal system and space group P 2 1 / c .Chemical Reactions Analysis
Piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism . The reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For example, 1-[bis(4-fluorophenyl)methyl]piperazine has a molecular weight of 149.19 .Applications De Recherche Scientifique
DNA Minor Groove Binding Applications
The synthetic dye Hoechst 33258, a derivative including a piperazine group, is known for its strong binding to the minor groove of double-stranded B-DNA, particularly with AT-rich sequences. This characteristic has made it a cornerstone in fluorescent DNA staining, allowing for its widespread use in cell biology for tasks such as chromosome and nuclear staining, flow cytometry, and the analysis of plant chromosomes. Beyond its use as a stain, Hoechst derivatives have found applications as radioprotectors and topoisomerase inhibitors, demonstrating the broad utility of piperazine derivatives in research related to DNA interaction and analysis. This insight into DNA-binding affinities facilitates rational drug design and provides a model for understanding DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).
Contributions to D2-like Receptors
Piperazine derivatives play a significant role in the development of antipsychotic agents, highlighting the importance of arylalkyl substituents in enhancing the potency and selectivity of D(2)-like receptor affinity. These findings underline the contributions of piperazine derivatives to the pharmacophoric groups essential for the activity of antipsychotic drugs, which has implications for the design of new therapeutic agents targeting D2-like receptors (Sikazwe et al., 2009).
Anti-Mycobacterial Activity
Piperazine, a versatile scaffold, has been central to the development of numerous marketed drugs across a range of pharmacological activities. Its role as a key building block in potent molecules against Mycobacterium tuberculosis, including those effective against multidrug-resistant and extremely drug-resistant strains, highlights its potential in addressing global health challenges such as tuberculosis. The review of piperazine-based anti-TB molecules showcases the importance of structure-activity relationships (SAR) in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Therapeutic Uses of Piperazine Derivatives
Piperazine derivatives find extensive therapeutic applications, ranging from antipsychotic, antihistamine, to anticancer, antiviral, and anti-inflammatory agents. This diversity underscores the piperazine scaffold's significance in drug design, where modifications to the substitution pattern can markedly influence medicinal potential. This versatility demonstrates the scaffold's broad potential and the importance of further therapeutic investigations on piperazine-based motifs (Rathi et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
4-(4-fluorophenyl)-2-(piperazin-1-ylmethyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3S/c15-12-3-1-11(2-4-12)13-10-19-14(17-13)9-18-7-5-16-6-8-18/h1-4,10,16H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWCUCIXUPOPCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NC(=CS2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methyl}piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



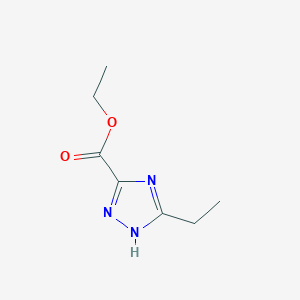
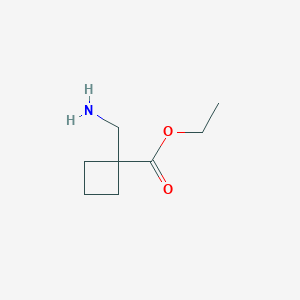
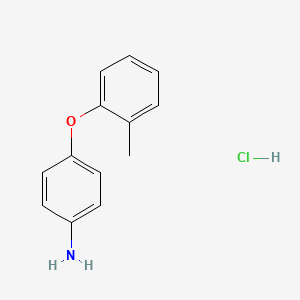
![3-Chloro-4-[2-(4-morpholinyl)ethoxy]phenylamine dihydrochloride](/img/structure/B1439165.png)
